N,N-diethyl-4'-(1,3-oxazol-5-yl)biphenyl-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N,N-diethyl-4'-(1,3-oxazol-5-yl)biphenyl-3-carboxamide often involves multi-component reactions and specific catalysts to ensure the desired structural configuration. For instance, related compounds have been synthesized through reactions involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These methods are characterized by their efficiency and the ability to yield complex structures under relatively mild conditions (Jayarajan et al., 2019). Another approach involves the intramolecular copper-catalyzed cyclization of highly functionalized enamides, demonstrating the versatility of synthesis strategies for these types of compounds (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like N,N-diethyl-4'-(1,3-oxazol-5-yl)biphenyl-3-carboxamide is often analyzed using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties. The structural analysis can reveal the presence of specific functional groups and their orientation relative to the core structure of the molecule, which impacts its chemical behavior (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N,N-diethyl-4'-(1,3-oxazol-5-yl)biphenyl-3-carboxamide and similar compounds is influenced by the presence of functional groups such as the oxazole ring and carboxamide moiety. These groups can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations, expanding the range of derivatizable structures from the parent compound. The specific reactivity patterns of these functional groups under different conditions help in tailoring the compound for desired applications (McLaughlin et al., 2016).
properties
IUPAC Name |
N,N-diethyl-3-[4-(1,3-oxazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)20(23)18-7-5-6-17(12-18)15-8-10-16(11-9-15)19-13-21-14-24-19/h5-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKANQXCMREHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C3=CN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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